4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
Beta-muricholic acid: is a bile acid predominantly found in mice, characterized by its unique hydroxyl group configuration at the 6-position in the β-configuration . It is one of the primary bile acids in mice, alongside alpha-muricholic acid and gamma-muricholic acid . This compound plays a significant role in bile acid metabolism and has been detected at low concentrations in human urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-muricholic acid is synthesized from ursodeoxycholic acid through a hydroxylation reaction at the 6-position, facilitated by the enzyme cytochrome P450 Cyp2c70 . This enzyme is responsible for the species-specific differences in bile acid metabolism between mice and humans .
Industrial Production Methods: Industrial production of beta-muricholic acid involves the extraction and purification from murine bile or liver tissues. The process includes several steps such as solvent extraction, chromatographic separation, and crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Beta-muricholic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced bile acids.
Substitution: Hydroxylation and conjugation reactions.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as sodium borohydride.
Substitution: Involves enzymes like cytochrome P450 for hydroxylation and conjugation with taurine or glycine.
Major Products:
Oxidation: Produces oxo-muricholic acids.
Reduction: Forms reduced bile acids.
Substitution: Results in tauro-beta-muricholic acid and glyco-beta-muricholic acid.
Scientific Research Applications
Beta-muricholic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study bile acid chemistry and metabolism.
Biology: Investigates the role of bile acids in gut microbiota and metabolism.
Industry: Utilized in the development of bile acid-based pharmaceuticals and supplements.
Mechanism of Action
Beta-muricholic acid exerts its effects through several mechanisms:
Bile Acid Receptor Antagonism: Acts as an antagonist of the farnesoid X receptor (FXR), regulating bile acid metabolism and lipid homeostasis.
Cholesterol Desaturation: Reduces cholesterol absorption and promotes the dissolution of cholesterol gallstones.
Gut Microbiota Modulation: Influences gut microbiota composition and bile acid metabolism.
Comparison with Similar Compounds
- Alpha-muricholic acid
- Gamma-muricholic acid
- Ursodeoxycholic acid
- Chenodeoxycholic acid
Comparison: Beta-muricholic acid is unique due to its specific hydroxyl group configuration at the 6-position in the β-configuration, which distinguishes it from other muricholic acids and primary bile acids found in humans . This unique structure contributes to its specific biological activities and therapeutic potential .
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13?,14?,15?,16?,17?,18?,20?,21?,22?,23-,24-/m1/s1 |
InChI Key |
DKPMWHFRUGMUKF-MBAYLLCKSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(C(C4[C@@]3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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